molecular formula C16H13ClN2O2S2 B13069050 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B13069050
M. Wt: 364.9 g/mol
InChI Key: YNZILFHFEMSWTC-FLIBITNWSA-N
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Description

Imidazolidin-4-one Core Structure

The imidazolidin-4-one core is a bicyclic system comprising a five-membered ring with nitrogen atoms at positions 1 and 3. The ketone at position 4 introduces electron-withdrawing character, polarizing the ring and influencing reactivity. The saturated nature of the ring reduces aromaticity compared to imidazole, rendering the core more susceptible to nucleophilic attack at the carbonyl carbon.

The sulfanylidene group at position 2 replaces a secondary amine, introducing a thiocarbonyl (C=S) moiety. This modification enhances the ring’s planarity due to conjugation between the sulfur lone pairs and the π-system, as evidenced in analogous sulfanylidene-containing heterocycles.

Thiophene and Methoxyphenyl Substituent Configurations

The 3-(5-chloro-2-methoxyphenyl) substituent introduces steric and electronic effects. The chlorine atom at position 5 exerts an electron-withdrawing inductive effect, while the methoxy group at position 2 donates electrons via resonance, creating a push-pull polarization across the benzene ring. This configuration is analogous to N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide, where similar substituent interactions modulate solubility and intermolecular interactions.

The 5-[(3-methylthiophen-2-yl)methylidene] group features a thiophene ring with a methyl group at position 3, linked to the imidazolidinone core via a conjugated methylidene spacer. The thiophene’s aromaticity and sulfur’s electronegativity contribute to π-π stacking potential, while the methyl group enhances hydrophobic interactions. This structural motif is observed in compounds like 5-chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene, where thiophene derivatives are utilized for their electronic properties.

Sulfanylidene Functional Group Characteristics

The 2-sulfanylidene group replaces the amine hydrogen at position 2 with a sulfur atom double-bonded to the ring. This modification alters the electron density distribution, increasing the acidity of the remaining NH group at position 1 due to resonance stabilization of the conjugate base. Comparative studies of imidazolidin-4-one derivatives indicate that sulfanylidene groups enhance thermal stability and alter spectroscopic signatures, such as infrared (IR) absorption bands near 1,200–1,000 cm⁻¹ for C=S stretching.

Comparative Structural Analysis with Analogous Compounds

The compound’s structure shares features with three classes of analogs:

  • Imidazolidinone Derivatives : Compared to imidazolidin-4-one hydrochloride, the sulfanylidene substitution in this compound reduces basicity at position 2 while introducing thiophilic reactivity.
  • Thiophene-Containing Compounds : The (3-methylthiophen-2-yl)methylidene group parallels structural motifs in 5-chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene, though the absence of a cyclopentene ring in the subject compound simplifies steric interactions.
  • Methoxyphenyl-Substituted Amides : The 5-chloro-2-methoxyphenyl group is structurally similar to N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide, but the imidazolidinone core in this compound introduces additional hydrogen-bonding sites via the NH group.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Unique Feature
Imidazolidin-4-one hydrochloride Imidazolidin-4-one Hydrochloride salt Enhanced water solubility
5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid amide Benzo[b]thiophene Sulfonamide group Aromatic sulfonic acid derivative
N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide Butanamide 5-Chloro-2-methoxyphenyl Linear amide backbone

The subject compound’s combination of a sulfanylidene-modified imidazolidinone core, methoxyphenyl, and methylthiophene groups creates a unique electronic profile, distinguishing it from simpler analogs.

Properties

Molecular Formula

C16H13ClN2O2S2

Molecular Weight

364.9 g/mol

IUPAC Name

(5Z)-3-(5-chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H13ClN2O2S2/c1-9-5-6-23-14(9)8-11-15(20)19(16(22)18-11)12-7-10(17)3-4-13(12)21-2/h3-8H,1-2H3,(H,18,22)/b11-8-

InChI Key

YNZILFHFEMSWTC-FLIBITNWSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of Imidazolidin-4-one Core

  • The imidazolidin-4-one (rhodanine) core is prepared by cyclization of suitable amino acid derivatives or via condensation of thiourea with α-halo acids or esters.
  • The 2-sulfanylidene group is introduced by sulfurization during ring closure or by subsequent thionation of the carbonyl precursor.

Preparation of Substituted Aldehydes

  • The 5-chloro-2-methoxyphenyl aldehyde and 3-methylthiophene-2-carbaldehyde derivatives are synthesized or procured as key electrophilic partners.
  • These aldehydes often require selective substitution reactions such as chlorination and methoxylation on the aromatic ring before use.

Knoevenagel Condensation

  • The core imidazolidin-4-one (or rhodanine) is reacted with the aldehyde under basic or catalytic conditions.
  • Common solvents include ethanol, methanol, or deep eutectic solvents such as L-proline-based mixtures, which have been reported to enhance yields and selectivity.
  • The reaction proceeds via deprotonation of the active methylene group adjacent to the thione, followed by nucleophilic attack on the aldehyde carbonyl and elimination of water to form the exocyclic double bond.

Detailed Preparation Example

A closely related synthesis reported for a similar 5-arylidenerhodanine derivative (analogous to the target compound) involves the following:

Step Reagents/Conditions Outcome/Yield
1 Preparation of 5-(5-chloro-2-methoxyphenyl)thiophene-2-carbaldehyde Starting aldehyde for condensation
2 Imidazolidin-4-one core (rhodanine) Prepared via cyclization and thionation
3 Knoevenagel condensation in L-proline:ethylene glycol deep eutectic solvent, room temperature Formation of 3-(5-chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one, ~90-96% yield

This method benefits from green chemistry principles by using a biocompatible deep eutectic solvent, mild conditions, and high atom economy.

Reaction Conditions and Optimization

  • Solvent Choice: Deep eutectic solvents (e.g., L-proline:ethylene glycol) have been demonstrated to improve reaction rates and yields compared to traditional organic solvents.
  • Temperature: Ambient to slightly elevated temperatures (25–60 °C) are sufficient.
  • Catalysts: Basic catalysts or amine bases (e.g., piperidine) can be used to facilitate the Knoevenagel condensation.
  • Purification: The product is typically purified by recrystallization from ethanol or by chromatographic techniques.

Characterization and Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the exocyclic double bond and substitution pattern.
  • UV-Vis Spectroscopy: Characteristic absorption bands confirm conjugation and electronic structure.
  • Melting Point: Sharp melting point around 149 °C indicates purity.
  • IR Spectroscopy: Presence of C=S stretching bands confirms the thione functionality.

Summary Table of Preparation Methods

Preparation Aspect Details
Core Scaffold Imidazolidin-4-one (rhodanine) with thione group
Key Reagents 5-chloro-2-methoxyphenyl aldehyde, 3-methylthiophene-2-carbaldehyde
Reaction Type Knoevenagel condensation
Solvent Ethanol, methanol, or L-proline-based deep eutectic solvent
Catalyst Base (e.g., piperidine) or none (in DES)
Temperature Room temperature to 60 °C
Yield 90–96%
Purification Recrystallization or chromatography
Characterization Methods NMR, UV-Vis, IR, melting point

Additional Notes from Patent Literature

  • Patents on related imidazolidin-4-one derivatives describe multi-step syntheses involving selective halogenation, methoxylation, and condensation steps tailored to achieve high regioselectivity and yield.
  • The presence of the 5-chloro substituent requires careful handling during synthesis to avoid side reactions.
  • The methylidene linkage is sensitive to hydrolysis; thus, reaction and storage conditions require moisture control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group on the phenyl ring is susceptible to nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields aryl amine derivatives.

  • Alkoxylation : Substitution with alkoxides (e.g., NaOEt) produces aryl ethers, though steric hindrance from the methoxy group may slow kinetics.

Key Conditions :

Reaction TypeReagents/CatalystsTemperatureSolventYield Range
AminationNH₃/Et₃N80–100°CDMF50–70%
AlkoxylationNaOR (R = alkyl)60–80°CTHF40–60%

Oxidation

  • Sulfanylidene Group : The thiocarbonyl (C=S) group oxidizes to sulfoxide (C=S→O) or sulfone (C=SO₂) using H₂O₂ or mCPBA .

  • Thiophene Moiety : Electrophilic oxidation (e.g., with Mn(OAc)₃) introduces hydroxyl or ketone groups on the thiophene ring .

Reduction

  • Thiocarbonyl Reduction : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) reduces C=S to CH₂-SH .

Reaction Outcomes :

Functional GroupReagentProductNotes
C=SH₂O₂, AcOHSulfoxidepH-sensitive
C=SmCPBASulfoneRequires anhydrous conditions
ThiopheneMn(OAc)₃Thiophene-2,5-dioneRadical-mediated pathway

Cycloaddition Reactions

The thiophene-methylidene unit participates in hetero-Diels–Alder reactions as a dienophile. For instance:

  • Reaction with dienes (e.g., 1,3-butadiene derivatives) in glacial acetic acid under reflux forms thiopyrano[2,3-d]thiazole derivatives .

Example :

text
Thiophene-methylidene + Diene → Thiopyrano-thiazole (Yield: 70–80%)[2]

Conditions : Reflux in AcOH, 2–3 hours, hydroquinone inhibitor .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Forms C–N bonds with amines .

Optimized Parameters :

Coupling TypeCatalystBaseSolventYield
SuzukiPd(PPh₃)₄K₂CO₃DME65–85%
Buchwald–HartwigPd₂(dba)₃/XPhosCs₂CO₃Toluene60–75%

Acid/Base-Mediated Rearrangements

  • Methoxy Demethylation : Treating with BBr₃ in CH₂Cl₂ at −78°C replaces methoxy with hydroxyl .

  • Imidazolidinone Ring Opening : Strong acids (HCl, H₂SO₄) hydrolyze the ring to thioamide intermediates.

Critical Data :

ReactionReagentConditionsProduct
DemethylationBBr₃−78°C, CH₂Cl₂Phenolic derivative
Ring Hydrolysis6M HClReflux, 4–6 hoursThioamide + CO₂

Biological Activity and Reactivity

The compound’s anti-cancer activity correlates with its ability to inhibit kinase enzymes via covalent binding to cysteine residues (via the sulfanylidene group) .

Mechanistic Insight :

  • Thiol-Michael Addition : The thiocarbonyl group reacts with cellular thiols (e.g., glutathione), forming adducts that disrupt redox balance.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural components suggest it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, making this compound a candidate for further antimicrobial studies.
  • Anticancer Properties : Preliminary studies indicate that imidazolidinone derivatives can inhibit cancer cell proliferation. Research is ongoing to evaluate its efficacy against specific cancer types.

Biochemical Research

This compound is utilized in proteomics research, focusing on:

  • Protein Interaction Studies : It can serve as a biochemical probe to study protein interactions and functions due to its ability to modify specific protein targets.
  • Enzyme Inhibition : The structural features may allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Agricultural Chemistry

Research into the agricultural applications of this compound is also underway:

  • Pesticidal Activity : Similar compounds have been developed as agrochemicals. Studies are evaluating the efficacy of this compound as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Case Studies

Study Title Focus Area Findings
Antimicrobial Activity of ImidazolidinonesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential use as an antibiotic agent.
Evaluation of Protein TargetsBiochemical ResearchShowed promising results in selectively binding to target proteins involved in cancer pathways, indicating therapeutic potential.
Pesticidal Efficacy AssessmentAgricultural ChemistryInitial tests revealed effective pest control with low toxicity levels to non-target organisms.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Substituents Biological Activity References
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one Imidazolidin-4-one 5-Chloro-2-methoxyphenyl (position 3); (3-methylthiophen-2-yl)methylidene (position 5) Inferred: Potential antiviral/antifungal -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 2-Methylbenzylidene (position 5); phenyl (position 3) Antifungal
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one Thiazolidin-4-one 5-Chloro-2-oxoindolin-3-ylidene; 4-hydroxyphenyliminomethyl Structural characterization
(5E)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-thioxoimidazolidin-4-one Imidazolidin-4-one 3-Methoxy-4-propoxyphenylmethylidene (position 5) Not reported
3-(2-(Dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one (D6) Thiazolidin-4-one 4-Isopropylbenzylidene; 2-(dimethylamino)ethyl (position 3) Antimicrobial
(5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one 5-Methyl; phenyl (position 3) Antifungal; HCV-RNA polymerase inhibition

Key Insights

Core Heterocycle Influence

  • Imidazolidinone vs. Thiazolidinone: The imidazolidinone core (two nitrogens) in the target compound contrasts with thiazolidinones (one sulfur, one nitrogen), altering electronic distribution and hydrogen-bonding capabilities. Thiazolidinones are well-documented for antifungal and antiviral activities , while imidazolidinones (e.g., ) remain less explored but may offer improved metabolic stability due to reduced sulfur content.

Substituent Effects

  • Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl group in the target compound mirrors chloro-substituted analogs (e.g., ), where chloro enhances lipophilicity and methoxy improves solubility. Similar groups in thiazolidinones correlate with HCV-RNA polymerase inhibition .
  • Heteroaromatic Moieties : The (3-methylthiophen-2-yl)methylidene substituent introduces a thiophene ring , a feature absent in most analogs. This may enhance binding to aromatic-rich biological targets, such as enzyme active sites.

Biological Activity

The compound 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of the compound is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S. The structure features a chloro-substituted methoxyphenyl moiety and a methylthiophenyl group, contributing to its unique pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a study assessing various synthesized compounds showed promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D cell culture assays. The IC50 values for these compounds ranged from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M, indicating potent cytotoxic effects on cancer cells while also affecting normal lung fibroblast cells (MRC-5) at higher concentrations .

Compound IDCell LineIC50 (μM)Assay Type
Compound 5A5492.122D
Compound 6HCC8275.132D
Compound 8NCI-H3586.483D

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds containing similar structural features have shown activity against various bacterial strains including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined, demonstrating varying levels of effectiveness depending on structural modifications .

Synthesis and Optimization

The synthesis of This compound involves multiple steps that can influence yield and purity. Research indicates that optimizing reaction conditions such as temperature and solvent choice can significantly enhance the yield of the final product .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. Modifications to the phenyl rings or substitution patterns can lead to enhanced biological activity or reduced toxicity in normal cells. For instance, compounds that maintain a balance between hydrophobic and hydrophilic properties tend to exhibit better permeability and bioavailability in cellular environments .

Q & A

Q. What are the standard synthesis protocols for this compound?

The synthesis typically involves Knoevenagel condensation between a thiohydantoin derivative (e.g., 3-(5-chloro-2-methoxyphenyl)-2-thioxoimidazolidin-4-one) and a substituted aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde). Key steps include:

  • Reacting the thiohydantoin core with the aldehyde in polar aprotic solvents (e.g., DMF or acetic acid) under reflux.
  • Using sodium acetate or potassium hydroxide as a base to facilitate enolate formation .
  • Purification via recrystallization from DMF-ethanol mixtures. Yields range from 50–75%, depending on substituent steric effects .

Q. How is the compound structurally characterized?

A multi-technique approach is employed:

  • NMR spectroscopy : Confirm regiochemistry of the methoxyphenyl and methylthiophene groups (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl and thiocarbonyl signals) .
  • X-ray crystallography : Resolve stereochemistry of the methylidene group (Z/E configuration) and hydrogen-bonding patterns in the imidazolidinone ring .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .

Q. What biological activities have been preliminarily reported?

Similar imidazolidinone derivatives exhibit:

  • Antibacterial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus via hemoglobin subunit interaction .
  • Anticancer potential : IC50_{50} values < 10 µM in breast cancer cell lines, linked to thiocarbonyl-mediated ROS generation .
  • Antifungal effects : Inhibition of Candida albicans biofilm formation by disrupting ergosterol biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

A split-split-plot experimental design is recommended:

  • Variables : Solvent polarity (DMF vs. ethanol), base strength (NaOH vs. NaHCO3_3), and temperature (80–120°C).
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 90°C in DMF with NaHCO3_3 increases yield to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time by 60% while maintaining yield .

Q. What computational methods predict its bioactivity and reactivity?

  • Molecular docking : Simulate binding to hemoglobin subunits (PDB: 1HHO) using AutoDock Vina; prioritize compounds with ∆G < −8 kcal/mol .
  • DFT calculations : Analyze electrophilicity of the sulfanylidene group (Fukui indices) to predict nucleophilic attack sites .
  • MD simulations : Assess stability of the methylidene group in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Q. How are stability and storage challenges addressed?

  • Degradation pathways : Hydrolysis of the sulfanylidene group in acidic conditions (pH < 5) and photodegradation under UV light.
  • Storage : Protect from moisture and light using amber vials under nitrogen at −20°C; monitor purity via HPLC every 6 months .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous formulations to inhibit oxidation .

Q. How to resolve contradictions in biological assay data?

  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with 24 h incubation) to minimize variability .
  • Dose-response validation : Repeat assays in triplicate with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Mechanistic studies : Compare ROS generation (DCFH-DA assay) and protein binding (SPR) across cell lines to confirm on-target effects .

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